molecular formula C16H20O6 B13848386 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

Cat. No.: B13848386
M. Wt: 308.33 g/mol
InChI Key: SWZFROXBNWVYOR-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid is an organic compound with a complex structure that includes a tert-butyl ester group, a ketone, and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid typically involves multiple steps. One common method includes the esterification of 4-oxo-4-phenylmethoxybutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid: shares similarities with other tert-butyl esters and ketones, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a ketone and a phenylmethoxy group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C16H20O6/c1-16(2,3)22-15(20)12(14(18)19)9-13(17)21-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,18,19)

InChI Key

SWZFROXBNWVYOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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